2-Phenylbutyric Acid-d5: A Comprehensive Technical Guide to Chemical Properties and Stability
2-Phenylbutyric Acid-d5: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of 2-Phenylbutyric Acid-d5, a deuterated analog of 2-phenylbutyric acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, primarily as a metabolite of the cough suppressant Butamirate. Understanding its fundamental characteristics is paramount for its effective application in research and drug development.
Core Chemical Properties
2-Phenylbutyric Acid-d5 is a synthetic compound where five hydrogen atoms on the ethyl group of 2-phenylbutyric acid have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, facilitating its detection and quantification in complex biological matrices.
Table 1: Chemical and Physical Properties of 2-Phenylbutyric Acid-d5 and its Non-Deuterated Analog
| Property | 2-Phenylbutyric Acid-d5 | 2-Phenylbutyric Acid (for comparison) |
| Molecular Formula | C₁₀H₇D₅O₂[1][2] | C₁₀H₁₂O₂[3][4] |
| Molecular Weight | 169.23 g/mol [1][2] | 164.20 g/mol [4][5] |
| CAS Number | 1189708-92-6[1][2] | 90-27-7[5] |
| Appearance | White to off-white crystalline solid (inferred) | White to off-white crystalline solid[3] |
| Melting Point | Data not available | 39-42 °C[4][5] |
| Boiling Point | Data not available | 270-272 °C[4][5][6] |
| Solubility | Data not available | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3][7] |
Stability and Storage
The stability of deuterated compounds is crucial for maintaining their isotopic and chemical integrity. The primary concerns for compounds like 2-Phenylbutyric Acid-d5 are susceptibility to isotopic exchange and chemical degradation.
Recommended Storage Conditions:
To ensure long-term stability, 2-Phenylbutyric Acid-d5 should be stored under the following conditions:
-
Temperature: Cool conditions are recommended. For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is advised.[8]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[8][9] This is critical to prevent hygroscopicity and subsequent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[8][10]
-
Light: Protect from light by storing in an amber vial or in the dark to prevent photolytic degradation.[10]
-
Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure.[8][10]
Potential Degradation Pathways:
While specific degradation pathways for 2-Phenylbutyric Acid-d5 have not been extensively studied, potential degradation can occur through:
-
Isotopic Exchange: The deuterium atoms on the ethyl group are generally stable. However, prolonged exposure to protic solvents or moisture, especially under acidic or basic conditions, could potentially lead to a slow back-exchange with hydrogen.
-
Oxidation: As with many organic acids, oxidation of the phenyl ring or the butyric acid side chain can occur, particularly in the presence of strong oxidizing agents.
-
Metabolic Degradation: In biological systems, 2-phenylbutyric acid can undergo further metabolism. Studies on related compounds suggest potential pathways could involve hydroxylation of the phenyl ring or further oxidation of the carboxylic acid side chain.
Role in Butamirate Metabolism
2-Phenylbutyric Acid-d5 serves as a labeled internal standard for the quantification of 2-phenylbutyric acid, a principal active metabolite of the antitussive drug Butamirate.[2] Butamirate undergoes rapid and extensive metabolism in the liver, primarily through hydrolysis, to form 2-phenylbutyric acid and diethylaminoethoxyethanol.[11]
Metabolism of Butamirate to its primary active metabolites.
The use of 2-Phenylbutyric Acid-d5 allows for precise tracking and quantification of its non-deuterated counterpart in pharmacokinetic studies due to their similar chemical behavior and distinct mass.[12]
Experimental Protocols
Detailed experimental protocols should be developed and validated for specific applications. The following provides a general framework for stability assessment.
Protocol: General Stability Assessment of 2-Phenylbutyric Acid-d5 in Solution
Objective: To evaluate the stability of 2-Phenylbutyric Acid-d5 in a given solvent under various storage conditions.
Materials:
-
2-Phenylbutyric Acid-d5
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with screw caps
-
Refrigerator (2-8 °C)
-
Freezer (-20 °C)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation:
-
Allow the container of 2-Phenylbutyric Acid-d5 to equilibrate to room temperature before opening to prevent condensation.[10]
-
Under an inert atmosphere (e.g., in a glove box), accurately weigh a precise amount of the compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Stability Sample Preparation:
-
Aliquot the stock solution into multiple amber vials.
-
Prepare separate sets of samples for each storage condition and time point.
-
-
Storage Conditions and Time Points:
-
Freeze-Thaw Stability: Subject one set of samples to three freeze-thaw cycles (e.g., freeze at -20 °C for 24 hours, then thaw at room temperature).
-
Short-Term (Bench-Top) Stability: Store one set of samples at room temperature for a duration representative of typical sample handling time (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store remaining sets of samples at the intended long-term storage temperatures (e.g., 2-8 °C and -20 °C) for extended periods (e.g., 1, 3, 6 months).
-
-
Sample Analysis:
-
At each designated time point, analyze the stability samples alongside a freshly prepared control solution of the same concentration using a validated LC-MS/MS method.
-
Monitor for any decrease in the peak area of 2-Phenylbutyric Acid-d5 and the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The compound is considered stable under the tested conditions if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.
-
General experimental workflow for stability testing.
Conclusion
2-Phenylbutyric Acid-d5 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability is contingent upon proper storage and handling to prevent both chemical degradation and isotopic exchange. By adhering to the guidelines outlined in this document and implementing rigorous stability testing protocols, researchers can ensure the integrity of this critical reagent, leading to accurate and reproducible experimental outcomes. Further studies are warranted to fully characterize the physical properties and degradation pathways of this deuterated compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. CAS 90-27-7: 2-Phenylbutyric acid | CymitQuimica [cymitquimica.com]
- 4. 2-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Phenylbutyric acid 98% | 90-27-7 [sigmaaldrich.com]
- 6. 2-Phenylbutyric acid [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
